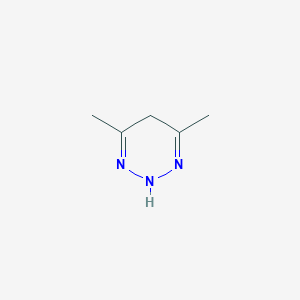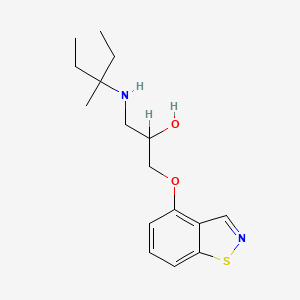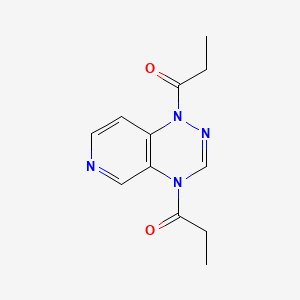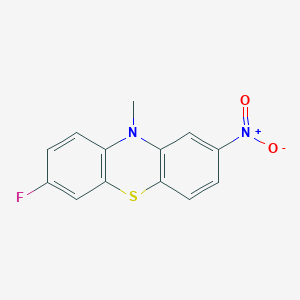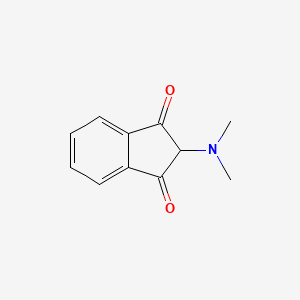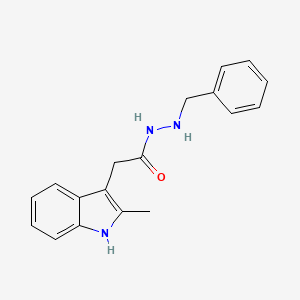
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide is a derivative of indole-3-acetic acid, a well-known plant hormone This compound is characterized by the presence of a hydrazide group attached to the indole ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide typically involves the reaction of indole-3-acetic acid with appropriate hydrazine derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone precursor to form the indole ring . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures, often using aldehydes or ketones as reactants.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indole derivatives with potential biological activity .
Scientific Research Applications
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in plant growth regulation and its potential as a plant hormone analog.
Industry: It is used in the development of new materials with specific chemical properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural auxins, promoting cell elongation and division. In medical research, it may interact with cellular receptors and enzymes, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
Indole-3-carbinol: A compound with anticancer properties, found in cruciferous vegetables.
Indole-3-butyric acid: Another plant hormone analog used to promote root growth in cuttings.
The uniqueness of this compound lies in its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
78123-16-7 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N'-benzyl-2-(2-methyl-1H-indol-3-yl)acetohydrazide |
InChI |
InChI=1S/C18H19N3O/c1-13-16(15-9-5-6-10-17(15)20-13)11-18(22)21-19-12-14-7-3-2-4-8-14/h2-10,19-20H,11-12H2,1H3,(H,21,22) |
InChI Key |
OIFSAWMMKWNGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NNCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)

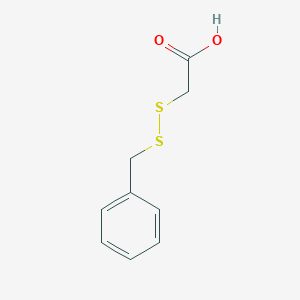

![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
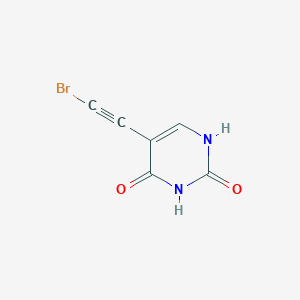
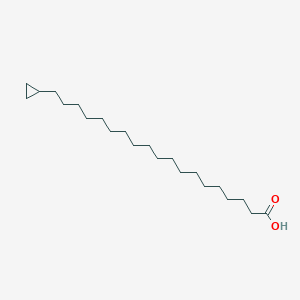

![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
